EMD 1204831

Description

Properties

CAS No. |

1362819-72-4 |

|---|---|

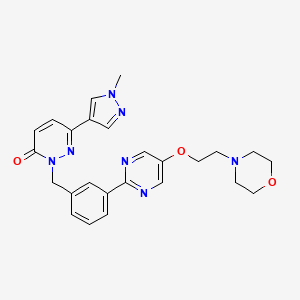

Molecular Formula |

C25H27N7O3 |

Molecular Weight |

473.5 g/mol |

IUPAC Name |

6-(1-methylpyrazol-4-yl)-2-[[3-[5-(2-morpholin-4-ylethoxy)pyrimidin-2-yl]phenyl]methyl]pyridazin-3-one |

InChI |

InChI=1S/C25H27N7O3/c1-30-18-21(14-28-30)23-5-6-24(33)32(29-23)17-19-3-2-4-20(13-19)25-26-15-22(16-27-25)35-12-9-31-7-10-34-11-8-31/h2-6,13-16,18H,7-12,17H2,1H3 |

InChI Key |

CIUKPBWULKEZMF-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)C4=NC=C(C=N4)OCCN5CCOCC5 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

EMD-1204831; EMD 1204831; EMD1204831; |

Origin of Product |

United States |

Foundational & Exploratory

EMD 1204831: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Core Summary

EMD 1204831 is a potent and highly selective small molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] Aberrant c-Met signaling is a key driver in the development and progression of numerous cancers, promoting tumor cell proliferation, survival, migration, and invasion.[1] this compound effectively suppresses c-Met activity, leading to the inhibition of downstream signaling pathways and demonstrating significant anti-tumor effects in preclinical models. This guide provides an in-depth overview of the mechanism of action of this compound, including its effects on cellular signaling, quantitative efficacy data, and detailed experimental protocols to facilitate further research and development.

Data Presentation: Quantitative Efficacy of this compound

The inhibitory activity of this compound has been quantified across various enzymatic and cell-based assays. The following tables summarize the key efficacy data.

| Parameter | Value | Assay Type | Source |

| c-Met IC50 | 9 nM | Enzymatic Assay | [1] |

| c-Met IC50 | 12 nM | Enzymatic Assay | |

| Cellular c-Met IC50 | 15 nM | Cell-Based Assay |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cancer Cell Line | IC50 (µM) | Assay Type | Source |

| HTB-26 (Breast Cancer) | 10 - 50 | Crystal Violet Assay | [3] |

| PC-3 (Pancreatic Cancer) | 10 - 50 | Crystal Violet Assay | [3] |

| HepG2 (Hepatocellular Carcinoma) | 10 - 50 | Crystal Violet Assay | [3] |

| HCT116 (Colorectal Cancer) | 22.4 | Not Specified | [3] |

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of the c-Met receptor. This targeted inhibition disrupts the downstream signaling cascades that are crucial for tumor growth and survival.

c-Met Signaling Pathway

The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), undergoes dimerization and autophosphorylation, leading to the activation of several downstream signaling pathways. The primary pathways affected by c-Met activation include the RAS/MAPK, PI3K/AKT, and STAT pathways. These pathways collectively regulate cell proliferation, survival, and motility.

Mechanism of Inhibition by this compound

This compound is an ATP-competitive inhibitor that binds to the kinase domain of the c-Met receptor. This binding event prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling. The inhibition of these pathways ultimately leads to decreased cancer cell proliferation, reduced cell migration, and in some cases, induction of apoptosis. In vivo studies have shown that this compound can lead to the regression of human tumors in xenograft models.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

c-Met Enzymatic Assay

This protocol outlines a method to determine the in vitro inhibitory activity of this compound on c-Met kinase.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of this compound in DMSO. Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

-

Reaction Setup: In a 384-well plate, add recombinant human c-Met kinase domain to the kinase buffer. Add the this compound dilutions or DMSO (vehicle control). Add a suitable substrate, such as Poly(Glu,Tyr)4:1.

-

Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the kinase activity. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of this compound on the viability and proliferation of cancer cells.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MKN-45, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with increasing concentrations of this compound and a vehicle control (DMSO).

-

Incubation: Incubate the cells for a period of 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Measurement and Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis

This protocol is for analyzing the phosphorylation status of c-Met and its downstream signaling proteins in cancer cells treated with this compound.

Methodology:

-

Cell Treatment and Lysis: Culture cancer cells to sub-confluency, serum-starve them, and then treat with this compound for a specified time before stimulating with HGF. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate the membrane with primary antibodies against phosphorylated c-Met (p-Met), total c-Met, phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK overnight at 4°C.

-

Detection: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation levels of the target proteins.

In Vivo Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

References

Inhibition of the c-Met Signaling Pathway by EMD 1204831: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism and preclinical efficacy of EMD 1204831, a potent and selective inhibitor of the c-Met signaling pathway. The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, motility, and invasion.[1] Dysregulation of the HGF/c-Met axis is implicated in the progression and metastasis of numerous human cancers, making it a key target for therapeutic intervention.[2] this compound has been developed to specifically target and inhibit this pathway, demonstrating significant anti-tumor effects in preclinical models.[2]

Core Mechanism of Action

This compound is a competitive and selective inhibitor of the c-Met kinase. It functions by binding to the ATP-binding site of the c-Met receptor's intracellular kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades.[3] This blockade of signal transduction can lead to the induction of cell death in tumor cells that overexpress or have a mutated c-Met receptor.[3] The primary downstream pathways affected by this compound inhibition include the PI3K/AKT, MAPK/RAS, and STAT signaling pathways, which are pivotal for tumor cell proliferation, survival, and invasion.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity and efficacy of this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Target | Cell Line | IC50 (nmol/L) | Reference |

| Biochemical Assay | c-Met Kinase | N/A | 9 | [2] |

| Cell-Based Assay | c-Met Phosphorylation | A549 | 15 | |

| Cell-Based Assay | c-Met Phosphorylation | EBC-1 | Not Reported |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cell Line | c-Met Status | Dose/Schedule | T/C values (%)* | Reference |

| EBC-1 | c-Met amplified | 50 mg/kg BID | -84 | |

| Hs746T | c-Met amplified | 6 mg/kg BID | -92 | |

| MKN-45 | c-Met amplified | 200 mg/kg BID | -20 | |

| NCI-H441 | c-Met overexpression | 200 mg/kg BID | 12 | |

| U87-MG | c-Met/HGF co-expression | 200 mg/kg BID | -23 | |

| KP-4 | c-Met/HGF co-expression | 200 mg/kg BID | -7 | |

| HT29 | No alterations known | 200 mg/kg BID | 58 | |

| HCT116 | No alterations known | 200 mg/kg BID | 108 | |

| NCI-H1437 | No alterations known | 200 mg/kg BID | 116 | |

| H460 | No alterations known | 25 mg/kg QD | 122 |

*T/C values >42% are considered inactive.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Biochemical c-Met Kinase Inhibition Assay (Flash-Plate Assay)

This protocol outlines a method for determining the in vitro inhibitory activity of this compound against the recombinant human c-Met kinase domain.

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).

-

Dilute recombinant human c-Met kinase domain to the desired concentration in kinase buffer.

-

Prepare a biotinylated peptide substrate in kinase buffer.

-

Prepare a solution of [γ-33P]ATP in kinase buffer.

-

Prepare serial dilutions of this compound in DMSO.

-

-

Assay Procedure:

-

Add the c-Met kinase, peptide substrate, and this compound dilutions to a streptavidin-coated flash-plate.

-

Initiate the kinase reaction by adding [γ-33P]ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Wash the plate to remove unbound [γ-33P]ATP.

-

Measure the radioactivity incorporated into the biotinylated peptide substrate using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Cell-Based c-Met Phosphorylation Assay (Western Blot)

This protocol describes the assessment of this compound's ability to inhibit c-Met phosphorylation in cancer cell lines.

-

Cell Culture and Treatment:

-

Culture human cancer cell lines (e.g., A549, EBC-1) in appropriate media and conditions.

-

Seed cells in multi-well plates and allow them to adhere.

-

Treat the cells with serial dilutions of this compound for a specified duration.

-

For HGF-dependent cell lines (e.g., A549), stimulate with HGF for a short period before lysis.

-

-

Protein Extraction and Quantification:

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated c-Met (e.g., anti-p-c-Met Tyr1234/1235).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Strip the membrane and re-probe with an antibody for total c-Met as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for phosphorylated and total c-Met using densitometry software.

-

Normalize the phosphorylated c-Met signal to the total c-Met signal.

-

Calculate the percentage of inhibition of c-Met phosphorylation for each this compound concentration relative to the control.

-

Determine the IC50 value from the dose-response curve.

-

In Vivo Tumor Xenograft Studies

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

-

Animal Model and Tumor Implantation:

-

Use immunodeficient mice (e.g., athymic nude mice).

-

Prepare a suspension of human tumor cells (e.g., EBC-1, Hs746T) in a suitable medium (e.g., Matrigel).

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

-

Tumor Growth Monitoring and Treatment:

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

When tumors reach a predetermined size, randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups according to the specified dose and schedule (e.g., oral gavage).

-

-

Efficacy Evaluation:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Calculate the tumor growth inhibition (T/C%) using the formula: (mean tumor volume of treated group / mean tumor volume of control group) x 100.

-

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: The c-Met signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Caption: Preclinical evaluation workflow for this compound.

References

- 1. broadpharm.com [broadpharm.com]

- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Xenograft Services and PDX Protocols | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

EMD 1204831: A Potent and Selective c-Met Inhibitor for Cancer Therapy

An In-Depth Technical Overview for Researchers and Drug Development Professionals

Abstract

EMD 1204831 is a potent and highly selective, small molecule inhibitor of the c-Met receptor tyrosine kinase. Developed by Merck Serono, this compound has demonstrated significant anti-tumor activity in preclinical models by effectively blocking the HGF/c-Met signaling pathway, a critical driver in many human cancers. This technical guide provides a comprehensive overview of the discovery, chemical structure, and biological activity of this compound, including available quantitative data and generalized experimental protocols.

Discovery and Chemical Identity

This compound was identified as part of a drug discovery program aimed at developing selective inhibitors of the c-Met receptor. It belongs to a novel class of compounds designed to interfere with the kinase activity of c-Met, thereby inhibiting downstream signaling pathways crucial for tumor growth, survival, invasion, and angiogenesis.[1][2]

The chemical structure of this compound is defined by its systematic name: 4-(2-(2-(3-(3-(1-methyl-1H-pyrazol-4-yl)-6-oxo-1,6-dihydropyridazin-1-ylmethyl)phenyl)pyrimidin-5-yloxy)ethyl)morpholine . A detailed protocol for the chemical synthesis of this compound is not publicly available.

Mechanism of Action and Biological Activity

This compound is an ATP-competitive inhibitor of the c-Met kinase.[3] By binding to the ATP-binding site of the c-Met receptor, it prevents autophosphorylation and the subsequent activation of downstream signaling cascades. This targeted inhibition has been shown to be highly selective for c-Met over a broad panel of other human kinases.[2]

In Vitro Activity

This compound has demonstrated potent inhibition of c-Met kinase activity in biochemical assays and has been shown to inhibit c-Met phosphorylation in various cancer cell lines.[2][3] This inhibition of the primary target leads to the suppression of downstream signaling pathways, including the phosphorylation of key effector proteins such as Akt, Gab-1, and Erk1/2.[4]

In Vivo Efficacy

In preclinical xenograft models using human cancer cell lines, this compound has been shown to induce tumor regression.[2] Its anti-tumor effects have been observed in models where c-Met activation is dependent on its ligand, Hepatocyte Growth Factor (HGF), as well as in models with ligand-independent c-Met activation.[2]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Value | Cell Line / Assay Conditions | Reference |

| IC50 (c-Met Kinase Activity) | 9 nmol/L | Biochemical flash-plate assay with recombinant human c-Met | [3] |

| IC50 (HGF-induced c-Met Phosphorylation) | 15 nmol/L | A549 human lung cancer cells | [3] |

| IC50 (Constitutive c-Met Phosphorylation) | 12 nmol/L | EBC-1 non-small cell lung cancer cells (c-Met amplified) | [3] |

Table 1: In Vitro Potency of this compound

Experimental Protocols

Detailed, specific experimental protocols for the studies conducted with this compound are not publicly available. However, this section provides generalized methodologies for the key experiments cited.

c-Met Kinase Inhibition Assay (Biochemical)

A typical biochemical kinase assay to determine the IC50 of an inhibitor like this compound would involve the following steps:

-

Reagents and Materials:

-

Recombinant human c-Met kinase domain.

-

Biotinylated peptide substrate.

-

ATP (Adenosine triphosphate).

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

This compound in various concentrations.

-

Streptavidin-coated plates.

-

Detection antibody (e.g., anti-phosphotyrosine).

-

Reporter enzyme (e.g., Horseradish Peroxidase - HRP).

-

Substrate for the reporter enzyme (e.g., TMB).

-

-

Procedure:

-

Add assay buffer, recombinant c-Met kinase, and the peptide substrate to the wells of a streptavidin-coated microplate.

-

Add serial dilutions of this compound or vehicle control (DMSO) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Wash the plate to remove unbound reagents.

-

Add a detection antibody that specifically recognizes the phosphorylated substrate.

-

Incubate to allow antibody binding.

-

Wash the plate and add an HRP-conjugated secondary antibody.

-

Incubate and wash again.

-

Add the HRP substrate and measure the resulting signal (e.g., absorbance at a specific wavelength).

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Western Blot Analysis of c-Met Signaling Pathway

This protocol outlines the general steps for assessing the phosphorylation status of c-Met, Akt, and Erk in cultured cells treated with this compound.

-

Cell Culture and Treatment:

-

Plate human cancer cells (e.g., A549 or EBC-1) and allow them to adhere overnight.

-

Serum-starve the cells for several hours to reduce basal signaling.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time.

-

For ligand-dependent models (e.g., A549), stimulate the cells with HGF for a short period before lysis.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation to remove cellular debris.

-

Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phospho-c-Met, total c-Met, phospho-Akt, total Akt, phospho-Erk, and total Erk overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

-

Animal Model and Tumor Implantation:

-

Use immunodeficient mice (e.g., nude or SCID mice).

-

Subcutaneously inject a suspension of human tumor cells (e.g., EBC-1 or U-87 MG) into the flank of each mouse.

-

Monitor the mice until the tumors reach a palpable size (e.g., 100-200 mm³).

-

-

Drug Administration and Monitoring:

-

Randomize the tumor-bearing mice into treatment and control groups.

-

Administer this compound (formulated in a suitable vehicle) or the vehicle control to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

-

Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Endpoint and Analysis:

-

Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined size.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Analyze the tumor tissues for pharmacodynamic markers (e.g., levels of phospho-c-Met) by Western blotting or immunohistochemistry.

-

Compare the tumor growth between the treatment and control groups to determine the anti-tumor efficacy of this compound.

-

Visualizations

Signaling Pathway

Caption: The HGF/c-Met signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: A generalized workflow for Western blot analysis of c-Met pathway inhibition.

References

Preclinical Antineoplastic Activity of EMD 1204831: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preclinical data on EMD 1204831, a potent and highly selective inhibitor of the c-Met receptor tyrosine kinase. Aberrant c-Met signaling is a critical driver in the pathogenesis of numerous human cancers, promoting tumor cell proliferation, survival, migration, and invasion.[1][2][3] this compound has demonstrated significant antineoplastic activity in a range of preclinical models, establishing it as a promising candidate for targeted cancer therapy.[3][4] This document synthesizes the available quantitative data, details key experimental methodologies, and visualizes the underlying molecular pathways and experimental designs.

Quantitative Assessment of In Vitro and In Vivo Efficacy

The preclinical efficacy of this compound has been rigorously evaluated through a series of in vitro and in vivo studies. The compound exhibits potent enzymatic and cellular inhibition of c-Met and translates this activity into robust anti-tumor effects in various cancer models.

In Vitro Potency and Selectivity

This compound is a highly potent inhibitor of the c-Met kinase. In enzymatic assays, it demonstrates low nanomolar inhibitory concentrations. Furthermore, its selectivity for c-Met over a broad panel of other human kinases is exceptional, minimizing the potential for off-target effects.

| Assay Type | Parameter | Value (nmol/L) | Reference |

| c-Met Kinase Assay | IC50 | 9 | [1][3] |

| Cellular c-Met Kinase Assay | IC50 | 15 | [4] |

Note: The IC50 (inhibitory concentration 50%) represents the concentration of this compound required to inhibit 50% of the c-Met kinase activity.

In Vivo Anti-Tumor Activity

In vivo studies using xenograft models have confirmed the anti-tumor activity of this compound. The compound has shown the ability to induce tumor regression in models with both HGF-dependent and HGF-independent c-Met activation.[1][3]

| Xenograft Model | Cell Line | Tumor Type | Dosing | Outcome | Reference |

| NCI-H441 | NCI-H441 | Non-Small-Cell Lung Cancer (NSCLC) | 25 mg/kg/bid | Modest T/C (66%) | [5] |

| U87-MG | U87-MG | Glioblastoma | As low as 6 mg/kg/d (per os) | Complete regressions | [4] |

| Hs746T | Hs746T | Gastric Cancer | Not specified | Effective tumor growth inhibition and regression | [1] |

Note: T/C (Treatment/Control) is a ratio of the mean tumor volume of the treated group to the mean tumor volume of the control group, expressed as a percentage. A lower T/C value indicates greater anti-tumor activity.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the key experimental protocols used to evaluate the antineoplastic activity of this compound.

c-Met In Vitro Kinase Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of the c-Met kinase.

Protocol:

-

Reaction Setup: Recombinant human c-Met kinase domain (20 ng) and a biotinylated substrate (poly-Ala-Glu-Lys-Tyr, 500 ng) are incubated in a 100 μL buffer.

-

Compound Addition: Increasing concentrations of this compound are added to the reaction mixture.

-

Initiation of Kinase Reaction: The reaction is initiated by the addition of 0.3 μCi of 33P-ATP.

-

Incubation: The mixture is incubated for 90 minutes at room temperature.

-

Measurement: The incorporation of the radiolabeled phosphate into the substrate is measured using a flash-plate assay, which quantifies the kinase activity.

-

Data Analysis: The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated.[1]

Cell Viability Assay

This assay assesses the effect of this compound on the proliferation and metabolic activity of tumor cells.

Protocol:

-

Cell Seeding: Cancer cells (e.g., MKN-45 gastric cancer cells) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are then incubated with increasing concentrations of this compound for a specified period (e.g., 72 hours).

-

Metabolic Activity Assessment: A reagent such as MTT or WST-1 is added to the wells. This reagent is converted into a colored formazan product by metabolically active cells.

-

Measurement: The absorbance of the formazan product is measured using a microplate reader.

-

Data Analysis: The decrease in cell viability in response to this compound treatment is calculated relative to untreated control cells.

Murine Xenograft Models

These in vivo models are used to evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Cell Implantation: Human cancer cells (e.g., Hs746T or U87MG) are subcutaneously injected into immunocompromised mice.[1]

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Compound Administration: Mice are treated with this compound or a vehicle control, typically via oral gavage, at specified doses and schedules.[4]

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Monitoring: The body weight and overall health of the mice are monitored throughout the study to assess treatment-related toxicity.[1][3]

-

Data Analysis: The anti-tumor effect is evaluated by comparing the tumor growth in the treated group to the control group. Pharmacodynamic markers, such as the phosphorylation of c-Met in tumor tissue, can also be assessed.[1]

Signaling Pathways and Experimental Visualizations

Understanding the mechanism of action of this compound requires a clear visualization of the c-Met signaling pathway and the experimental workflows used to study its inhibition.

c-Met Signaling Pathway

The c-Met receptor, upon activation by its ligand, hepatocyte growth factor (HGF), or through ligand-independent mechanisms, triggers a cascade of downstream signaling events that are crucial for cancer cell function.[1] this compound acts by blocking the ATP-binding site of the c-Met kinase, thereby inhibiting its phosphorylation and the subsequent activation of these downstream pathways.[1]

Caption: The c-Met signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Assessment

The evaluation of this compound's anti-tumor activity in vivo follows a standardized workflow to ensure reproducible and reliable results.

Caption: Standardized workflow for assessing the in vivo efficacy of this compound.

References

EMD 1204831: A Technical Guide to Target Selectivity and Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target selectivity and kinase inhibition profile of EMD 1204831, a potent and highly selective inhibitor of the c-Met receptor tyrosine kinase. The information presented herein is intended to support research and drug development efforts related to this compound.

Core Target and Mechanism of Action

This compound is a small molecule inhibitor that selectively targets the mesenchymal-epithelial transition factor (c-Met), also known as the hepatocyte growth factor receptor (HGFR).[1][2] By binding to the c-Met kinase, this compound disrupts its signaling pathways, which are often aberrantly activated in various human cancers.[1][2][3] This inhibition can lead to the induction of cell death in tumor cells that overexpress this kinase.[1][2] The c-Met signaling pathway plays a crucial role in tumor cell proliferation, survival, invasion, metastasis, and angiogenesis.[1][2]

Quantitative Kinase Inhibition Profile

This compound demonstrates potent and highly selective inhibition of c-Met kinase activity. The inhibitory activity of this compound has been quantified through biochemical assays.

| Target | IC50 (nM) |

| c-Met | 9 |

| Table 1: Potency of this compound against c-Met.[3][4][5] |

Kinase Selectivity Profile

The selectivity of this compound was assessed against a comprehensive panel of 242 human kinases. The compound exhibits an exceptionally high degree of selectivity for c-Met. At a concentration of 10 µmol/L, which is over 1,000-fold its IC50 for c-Met, no other kinase in the panel was inhibited by more than 50%.[4] This demonstrates a remarkable selectivity window and suggests a low potential for off-target effects mediated by kinase inhibition.

While specific inhibition data for this compound against the entire kinase panel is not publicly available in a detailed tabular format, data from a closely related and highly selective c-Met inhibitor, EMD 1214063, provides insights into potential minor off-target activities. At a concentration of 10 µmol/L, EMD 1214063 showed more than 50% inhibition of a small number of other kinases. The IC50 values for these kinases were determined and are presented in Table 2. Given the structural similarity and shared high selectivity of these compounds, it is plausible that this compound may have a similar, very limited off-target profile.

| Kinase | IC50 (nM) for EMD 1214063 |

| IRAK4 | 615 |

| TrkA | >1000 |

| Axl | 1,272 |

| IRAK1 | 1,695 |

| Mer | 2,272 |

| Table 2: Off-target kinase inhibition profile of the related compound EMD 1214063. |

Experimental Protocols

The following sections detail the methodologies used to characterize the kinase inhibition profile and cellular effects of this compound.

In Vitro Kinase Inhibition Assay (Flash-Plate Assay)

This biochemical assay was utilized to determine the half-maximal inhibitory concentration (IC50) of this compound against c-Met and a panel of other kinases.

Principle: This is a radiometric assay that measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a substrate by the kinase. Inhibition of the kinase by the test compound results in a decrease in the radioactive signal.

Materials:

-

His6-tagged recombinant human c-Met kinase domain

-

Biotinylated poly-Ala-Glu-Lys-Tyr (6:2:5:1) peptide substrate

-

[γ-³³P]ATP

-

This compound (or other test compounds) dissolved in DMSO

-

Assay Buffer (composition not specified in the source, but typically contains a buffer like HEPES, MgCl₂, and a detergent)

-

FlashPlate (a microplate coated with a scintillant that emits light when in proximity to a radioisotope)

Procedure:

-

20 ng of the His6-tagged recombinant human c-Met kinase domain and 500 ng of the biotinylated poly-Ala-Glu-Lys-Tyr substrate are incubated with or without various concentrations of this compound.[4]

-

The reaction is initiated by the addition of an assay buffer containing 0.3 µCi ³³P-ATP, 2.5 µg polyethylene glycol 20,000, and 1% dimethyl sulfoxide (DMSO).[4]

-

The total reaction volume is 100 µL.[4]

-

The incubation is carried out for 90 minutes at room temperature.[4]

-

During the incubation, the biotinylated substrate is captured by the streptavidin-coated FlashPlate.

-

The amount of incorporated ³³P is quantified by measuring the light emitted from the scintillant using a suitable microplate reader.

-

The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cellular Assay: Western Blot Analysis of c-Met Phosphorylation and Downstream Signaling

This cellular assay is used to assess the ability of this compound to inhibit the phosphorylation of c-Met and its downstream signaling proteins in a cellular context.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. Phospho-specific antibodies are used to detect the phosphorylated (activated) forms of kinases and their substrates. A decrease in the signal from a phospho-specific antibody in the presence of the inhibitor indicates its cellular activity.

Materials:

-

Cancer cell line expressing c-Met (e.g., A549 lung cancer cells)

-

Hepatocyte Growth Factor (HGF) to stimulate the c-Met pathway

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Serum-starve the cells to reduce basal signaling. Pre-treat the cells with various concentrations of this compound for a specified time. Stimulate the cells with HGF to activate the c-Met pathway.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-c-Met). Following washes, incubate with an HRP-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped of the first set of antibodies and re-probed with an antibody for the total protein to confirm equal loading.

Signaling Pathways and Experimental Workflows

c-Met Signaling Pathway Inhibition by this compound

The binding of HGF to c-Met induces receptor dimerization and autophosphorylation of key tyrosine residues in the kinase domain. This activation leads to the recruitment of adaptor proteins and the subsequent activation of several downstream signaling cascades, including the PI3K/Akt/mTOR, RAS/MEK/ERK (MAPK), and STAT pathways. These pathways are critical for cell proliferation, survival, and motility. This compound, by inhibiting the kinase activity of c-Met, blocks these downstream signaling events.[6]

Caption: c-Met signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Kinase Profiling

The general workflow for assessing the selectivity of a kinase inhibitor like this compound against a large panel of kinases involves a multi-step process from compound preparation to data analysis.

Caption: General workflow for in vitro kinase inhibitor profiling.

Experimental Workflow for Cellular Western Blot Analysis

The workflow for determining the cellular activity of this compound involves treating cells with the compound and then analyzing the phosphorylation status of target proteins.

Caption: Workflow for cellular analysis of c-Met signaling by Western Blot.

References

- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. EMD 1214063 and this compound constitute a new class of potent and highly selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

In Vitro and In Vivo Efficacy of EMD 1204831: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

EMD 1204831 is a potent and highly selective, orally bioavailable, small-molecule inhibitor of the c-Met receptor tyrosine kinase. The c-Met receptor, also known as the hepatocyte growth factor receptor (HGFR), plays a crucial role in cell proliferation, survival, migration, and invasion. Dysregulation of the c-Met signaling pathway is implicated in the pathogenesis and progression of numerous human cancers, making it a key target for therapeutic intervention. This compound was developed to specifically target and inhibit the kinase activity of c-Met, thereby blocking downstream signaling cascades and impeding tumor growth. This document provides a comprehensive overview of the preclinical in vitro and in vivo efficacy of this compound, along with detailed experimental methodologies and a visual representation of its mechanism of action. It is important to note that a related compound, EMD 1214063 (Tepotinib), has progressed to clinical development and received regulatory approval for the treatment of certain cancers, underscoring the therapeutic potential of this class of c-Met inhibitors.[1]

Data Presentation

In Vitro Efficacy of this compound

| Assay Type | Target | Cell Line | IC50 (nmol/L) | Reference |

| Biochemical Kinase Assay | c-Met | - | 9 | [2][3] |

| Cell-Based Phosphorylation Assay (HGF-induced) | c-Met | A549 (Lung Carcinoma) | 15 | [2] |

| Cell-Based Phosphorylation Assay (Constitutive) | c-Met | EBC-1 (Lung Carcinoma) | 12 | [2] |

In Vivo Efficacy of this compound

| Xenograft Model | Cancer Type | Dosing | Outcome | Reference |

| EBC-1 | Non-Small Cell Lung Cancer | 25 mg/kg, twice daily | Partial remissions in 50% of tumor-bearing mice | [2] |

| Hs746T | Gastric Carcinoma | Not specified | Effective tumor growth inhibition and regression | [2] |

| U87MG | Glioblastoma | Not specified | Effective tumor growth inhibition and regression | [2] |

Signaling Pathway

The following diagram illustrates the c-Met signaling pathway and the point of inhibition by this compound. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, creating docking sites for various downstream signaling molecules. This activation triggers multiple pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively promote cell proliferation, survival, and motility. This compound acts as an ATP-competitive inhibitor, preventing the autophosphorylation of c-Met and thereby blocking the initiation of these downstream signals.

Experimental Workflows

In Vitro Kinase Assay Workflow

The following diagram outlines the workflow for determining the in vitro inhibitory activity of this compound against the c-Met kinase.

In Vivo Xenograft Study Workflow

The following diagram illustrates the general workflow for assessing the in vivo antitumor efficacy of this compound in a mouse xenograft model.

Experimental Protocols

In Vitro c-Met Kinase Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against recombinant human c-Met kinase.

Materials:

-

Recombinant human c-Met kinase domain

-

Biotinylated peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

Adenosine triphosphate (ATP)

-

This compound

-

Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

-

Assay plates (e.g., 384-well flash-plate)

-

Stop solution (e.g., EDTA)

-

Detection reagent (e.g., Streptavidin-HRP and chemiluminescent substrate)

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

Add the recombinant c-Met kinase, biotinylated peptide substrate, and the this compound dilutions to the wells of the assay plate.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the stop solution.

-

Wash the plate to remove unbound reagents.

-

Add the detection reagent to each well and incubate as required.

-

Measure the signal (e.g., luminescence) using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Cell-Based c-Met Phosphorylation Assay

Objective: To determine the IC50 of this compound for the inhibition of c-Met phosphorylation in a cellular context.

Materials:

-

Human cancer cell lines (e.g., A549, EBC-1)

-

Cell culture medium and supplements

-

Hepatocyte Growth Factor (HGF) for ligand-induced phosphorylation

-

This compound

-

Lysis buffer

-

Antibodies: anti-phospho-c-Met, anti-total-c-Met

-

Secondary antibodies

-

Western blotting or ELISA reagents and equipment

Procedure:

-

Seed the cells in multi-well plates and allow them to adhere overnight.

-

For ligand-induced phosphorylation, serum-starve the cells for several hours.

-

Treat the cells with various concentrations of this compound for a specified time.

-

For ligand-induced phosphorylation, stimulate the cells with HGF.

-

Wash the cells with cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Analyze the levels of phosphorylated and total c-Met using Western blotting or ELISA.

-

Quantify the band intensities or ELISA signals.

-

Calculate the percent inhibition of c-Met phosphorylation for each concentration of this compound and determine the IC50 value.

In Vivo Mouse Xenograft Study

Objective: To evaluate the antitumor efficacy of this compound in a mouse model.

Materials:

-

Human cancer cell line (e.g., EBC-1)

-

Immunocompromised mice (e.g., nude mice)

-

This compound

-

Vehicle for drug formulation

-

Calipers for tumor measurement

-

Animal housing and monitoring equipment

Procedure:

-

Inject a suspension of the human cancer cells subcutaneously into the flank of the mice.

-

Monitor the mice for tumor formation.

-

Once tumors reach a predetermined size, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., by oral gavage) to the treatment group at the specified dose and schedule.

-

Administer the vehicle to the control group.

-

Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

-

Compare the tumor growth in the treatment group to the control group to determine the antitumor efficacy.

References

The HGF/c-Met Axis: A Critical Determinant of Sensitivity to the c-Met Inhibitor EMD 1204831

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The hepatocyte growth factor (HGF)/c-Met signaling pathway is a crucial regulator of cell proliferation, survival, motility, and invasion.[1][2] Its aberrant activation is a key driver in the development and progression of numerous cancers. EMD 1204831 is a potent and selective small molecule inhibitor of the c-Met receptor tyrosine kinase.[3][4][5] This technical guide provides a comprehensive overview of the role of the HGF/c-Met axis in determining cellular sensitivity to this compound. We will delve into the molecular interactions, present quantitative data on inhibitor efficacy, detail relevant experimental protocols, and provide visual representations of the key signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in oncology drug discovery and development.

Introduction: The HGF/c-Met Signaling Pathway in Oncology

The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), initiates a cascade of downstream signaling events.[1][6] This signaling axis plays a vital role in normal physiological processes; however, its dysregulation is a common feature in many human malignancies.[5][7]

Activation of the HGF/c-Met pathway can occur through various mechanisms, including:

-

Paracrine and Autocrine Loops: HGF is often secreted by stromal cells within the tumor microenvironment, acting in a paracrine manner on c-Met-expressing tumor cells.[6] Some cancer cells can also produce their own HGF, establishing an autocrine signaling loop.

-

c-Met Overexpression and Amplification: Increased expression of the c-Met receptor on the cell surface can lead to heightened sensitivity to even low levels of HGF.

-

Activating Mutations: Genetic mutations in the MET gene can result in ligand-independent, constitutive activation of the kinase.

Downstream signaling from activated c-Met is mediated through several key pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively promote cancer cell proliferation, survival, migration, and invasion.[2][7] Given its central role in tumorigenesis, the HGF/c-Met axis is a prime target for therapeutic intervention.

This compound is a selective inhibitor of c-Met kinase activity, demonstrating potential as an antineoplastic agent.[3] Understanding the interplay between the HGF/c-Met axis and the sensitivity to this inhibitor is critical for identifying patient populations most likely to respond and for developing effective combination therapies.

This compound: A Selective c-Met Kinase Inhibitor

This compound is a potent and highly selective, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[4][5] Preclinical studies have demonstrated its ability to disrupt c-Met-mediated signal transduction pathways, leading to the induction of cell death in tumor cells that overexpress this kinase.[3]

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified in various preclinical models. The following tables summarize key in vitro and in vivo data.

| Parameter | Value | Assay Type | Reference |

| IC50 (enzymatic) | 12 nM | c-Met kinase assay | [4] |

| IC50 (cellular) | 15 nM | Cellular c-Met kinase assay | [4] |

| IC50 (c-Met phosphorylation) | 15 nM | A549 cells (HGF-induced) | [8] |

Table 1: In Vitro Inhibitory Activity of this compound

| Tumor Model | c-Met Activation | Treatment | Outcome | Reference |

| U87-MG glioblastoma | Autocrine HGF expression | This compound (as low as 6 mg/kg/d, p.o.) | Complete tumor regression | [4] |

| Hs746T gastric cancer | c-Met gene amplification (HGF-independent) | This compound | Excellent anti-tumor activity | [4] |

| TPR-Met-transformed fibroblasts | Oncogenic Met fusion protein | This compound | Excellent anti-tumor activity | [4] |

Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models

These data indicate that this compound is a potent inhibitor of c-Met, effective in tumors with both HGF-dependent and HGF-independent mechanisms of c-Met activation.[4][5]

Role of HGF in Modulating Sensitivity to this compound

The presence of HGF in the tumor microenvironment can significantly influence the sensitivity of cancer cells to c-Met inhibitors. While this compound is effective in both HGF-dependent and -independent contexts, the level of HGF may impact the required therapeutic dose and the potential for resistance.

HGF-Dependent c-Met Activation and this compound Efficacy

In tumors where c-Met activation is driven by HGF, this compound directly competes with ATP for binding to the c-Met kinase domain, thereby blocking downstream signaling. The efficacy of this compound in these tumors is dependent on achieving a sufficient concentration to inhibit the HGF-stimulated kinase activity.

HGF-Independent c-Met Activation and this compound Efficacy

In cases of c-Met gene amplification or activating mutations, the receptor is constitutively active, independent of HGF. This compound has demonstrated potent activity in these models by directly inhibiting the constitutively active kinase.[4]

Signaling Pathways and Experimental Workflows

HGF/c-Met Signaling Pathway

The following diagram illustrates the canonical HGF/c-Met signaling pathway and the point of intervention for this compound.

Caption: HGF/c-Met signaling and this compound inhibition.

Experimental Workflow: Assessing this compound Sensitivity

The following diagram outlines a typical experimental workflow to evaluate the sensitivity of cancer cells to this compound in the context of HGF signaling.

Caption: Workflow for this compound sensitivity assessment.

Detailed Experimental Protocols

This section provides an overview of key experimental protocols used to investigate the role of the HGF/c-Met axis in this compound sensitivity.

Cell Viability Assay (MTS/MTT)

Objective: To determine the effect of this compound on the viability of cancer cells in the presence or absence of HGF.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Serum Starvation (Optional): To reduce basal signaling, cells can be serum-starved for a period (e.g., 4-24 hours) before treatment.

-

Treatment:

-

Prepare a serial dilution of this compound.

-

Treat cells with varying concentrations of this compound, with or without a fixed concentration of recombinant HGF (e.g., 50 ng/mL). Include vehicle-only and HGF-only controls.

-

Incubate for a specified period (e.g., 72 hours).

-

-

MTS/MTT Addition:

-

Add MTS or MTT reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours at 37°C.

-

-

Data Acquisition:

-

For MTT assays, add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

-

Analysis:

-

Normalize the absorbance values to the vehicle-treated control.

-

Plot the cell viability against the log concentration of this compound to determine the IC50 value.

-

Western Blotting for c-Met Phosphorylation

Objective: To assess the inhibitory effect of this compound on HGF-induced c-Met phosphorylation.

Protocol:

-

Cell Culture and Treatment:

-

Grow cells to near confluence in culture dishes.

-

Serum-starve the cells overnight.

-

Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with HGF (e.g., 50 ng/mL) for a short period (e.g., 15-30 minutes).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated c-Met (e.g., p-c-Met Tyr1234/1235).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the p-c-Met signal to a loading control (e.g., total c-Met or GAPDH).

-

In Vivo Xenograft Tumor Model

Objective: To evaluate the in vivo antitumor efficacy of this compound in a tumor model with a defined HGF/c-Met status.

Protocol:

-

Cell Implantation:

-

Subcutaneously inject a suspension of cancer cells (e.g., U87-MG for HGF-dependent or Hs746T for HGF-independent models) into the flank of immunocompromised mice.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a predetermined size, randomize the mice into treatment groups (e.g., vehicle control and this compound).

-

-

Drug Administration:

-

Administer this compound or vehicle control daily via oral gavage at the desired dose.

-

-

Monitoring:

-

Measure tumor volume and body weight regularly throughout the study.

-

-

Endpoint and Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Tumor weight can be measured, and tumor tissue can be collected for pharmacodynamic analysis (e.g., western blotting for p-c-Met).

-

Compare the tumor growth inhibition between the treatment and control groups.

-

Conclusion

The HGF/c-Met axis is a pivotal pathway in the progression of many cancers and a key determinant of sensitivity to the c-Met inhibitor this compound. Preclinical data robustly demonstrate that this compound is a potent and selective inhibitor of c-Met, exhibiting significant antitumor activity in both HGF-dependent and HGF-independent tumor models. A thorough understanding of the HGF/c-Met status in a given tumor is essential for predicting the therapeutic response to this compound and for the rational design of clinical trials. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this important therapeutic target and the efficacy of its inhibitors.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. EMD 1214063 and this compound constitute a new class of potent and highly selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HGF–MET Cascade, a Key Target for Inhibiting Cancer Metastasis: The Impact of NK4 Discovery on Cancer Biology and Therapeutics [mdpi.com]

- 4. Molecular Imaging of c-Met Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Novel xenograft model expressing human hepatocyte growth factor shows ligand-dependent growth of c-Met-expressing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Potent and Selective c-Met Inhibitor EMD 1204831: A Technical Overview of its Anti-Proliferative and Anti-Invasive Effects in Tumor Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

The receptor tyrosine kinase c-Met, and its ligand hepatocyte growth factor (HGF), are key drivers of oncogenesis, promoting tumor cell proliferation, survival, migration, and invasion.[1] Aberrant c-Met signaling is implicated in the progression of numerous human cancers.[2] EMD 1204831 is a potent and highly selective, ATP-competitive small molecule inhibitor of c-Met.[3] This technical guide provides an in-depth overview of the pre-clinical data demonstrating the effects of this compound on tumor cell proliferation and invasion, detailing its mechanism of action, experimental protocols, and key quantitative findings.

Mechanism of Action: Inhibition of c-Met Signaling

This compound selectively binds to the c-Met kinase, disrupting its downstream signaling pathways.[1] This inhibition occurs in both a ligand-dependent (HGF-stimulated) and ligand-independent (due to c-Met gene amplification) manner.[2] The primary mechanism involves blocking the autophosphorylation of c-Met at key tyrosine residues (Y1234/Y1235), which in turn prevents the activation of downstream signaling cascades responsible for cell proliferation and invasion.[2]

Figure 1: Mechanism of action of this compound.

Quantitative Data on Anti-Proliferative and Anti-Invasive Effects

The following tables summarize the key quantitative data on the efficacy of this compound in inhibiting c-Met activity and tumor cell proliferation.

Table 1: In Vitro c-Met Kinase and Phosphorylation Inhibition

| Compound | Assay Type | Cell Line | IC50 (nmol/L) | Reference |

| This compound | c-Met Kinase Activity | - | 9 | [2] |

| This compound | HGF-induced c-Met Phosphorylation | A549 | 15 | [2] |

| This compound | Constitutive c-Met Phosphorylation | EBC-1 | 12 | [2] |

Table 2: In Vitro Tumor Cell Viability

| Compound | Cell Line | Assay Duration | IC50 (nmol/L) | Notes | Reference |

| This compound | MKN-45 | 72 hours | 52 | Gastric cancer with c-Met amplification | [2] |

| This compound | SNU-16 | 72 hours | >10,000 | Gastric cancer with normal c-Met copy number | [2] |

Experimental Protocols

In Vitro Cell Proliferation (Metabolic Activity) Assay

This protocol is based on the methodology for assessing the effect of this compound on the viability of MKN-45 gastric cancer cells.[2]

Figure 2: Workflow for in vitro cell proliferation assay.

Materials:

-

MKN-45 gastric cancer cells

-

96-well cell culture plates

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

Metabolic assay reagent (e.g., MTT, WST-1)

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MKN-45 cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the wells and replace it with the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Metabolic Assay:

-

Add the metabolic assay reagent to each well according to the manufacturer's instructions (e.g., 10 µL of MTT reagent).

-

Incubate for 2-4 hours to allow for the conversion of the reagent by metabolically active cells.

-

If using MTT, add the solubilization solution and incubate until the formazan crystals are fully dissolved.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting the data using a non-linear regression model.

In Vitro Cell Invasion (Matrigel) Assay

This is a general protocol for a Matrigel invasion assay, which can be adapted to assess the effect of this compound on the invasive potential of tumor cells.

Figure 3: Workflow for Matrigel invasion assay.

Materials:

-

Tumor cell line of interest

-

Transwell inserts (e.g., 8 µm pore size)

-

Matrigel Basement Membrane Matrix

-

Serum-free medium and complete growth medium

-

This compound

-

Fixation solution (e.g., methanol or paraformaldehyde)

-

Staining solution (e.g., crystal violet)

-

Cotton swabs

-

Microscope

Procedure:

-

Insert Preparation: Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the upper surface of the Transwell inserts with the diluted Matrigel and allow it to solidify at 37°C.

-

Cell Preparation: Culture tumor cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a desired concentration. Prepare suspensions with and without this compound at various concentrations.

-

Assay Setup: Add complete growth medium (containing a chemoattractant like 10% FBS) to the lower chamber of the Transwell plate. Seed the cell suspension into the upper chamber of the Matrigel-coated inserts.

-

Incubation: Incubate the plate for 24-48 hours at 37°C to allow for cell invasion.

-

Staining:

-

Carefully remove the non-invaded cells from the upper surface of the insert using a cotton swab.

-

Fix the invaded cells on the lower surface of the membrane with a fixation solution.

-

Stain the fixed cells with a staining solution like crystal violet.

-

-

Quantification:

-

Wash the inserts to remove excess stain and allow them to air dry.

-

Image the lower surface of the membrane using a microscope.

-

Count the number of invaded cells in several random fields of view.

-

-

Analysis: Compare the number of invaded cells in the this compound-treated groups to the control group to determine the percentage of invasion inhibition.

Conclusion

This compound is a potent and selective inhibitor of the c-Met receptor tyrosine kinase. Pre-clinical studies demonstrate its ability to effectively inhibit c-Met phosphorylation and downstream signaling, leading to a significant reduction in tumor cell proliferation and viability, particularly in cancer cells with c-Met gene amplification. The methodologies outlined in this guide provide a framework for further investigation into the anti-cancer properties of this compound and similar c-Met inhibitors. These findings support the clinical development of this compound as a targeted therapy for c-Met driven malignancies.[2]

References

Investigating the Pharmacodynamics of EMD 1204831 in Preclinical Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of EMD 1204831, a potent and highly selective small molecule inhibitor of the c-Met receptor tyrosine kinase. The c-Met pathway plays a crucial role in cell proliferation, survival, migration, and invasion, and its aberrant activation is implicated in the progression of numerous human cancers.[1][2][3] this compound was developed to disrupt these oncogenic signals, and its preclinical evaluation has demonstrated significant anti-tumor activity.[1][2] Although its clinical development for advanced solid tumors was discontinued for reasons other than safety, the preclinical data for this compound provide valuable insights into the therapeutic potential of selective c-Met inhibition.[4]

Core Mechanism of Action

This compound functions as a reversible, ATP-competitive inhibitor of the c-Met tyrosine kinase.[4] By binding to the kinase domain of the c-Met receptor, it blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This disruption of the c-Met signaling cascade can lead to the inhibition of tumor cell growth and, in some cases, the induction of apoptosis.[1][3]

Below is a diagram illustrating the targeted signaling pathway.

In Vitro Pharmacodynamics

The in vitro activity of this compound has been characterized through various biochemical and cell-based assays. These studies have established its potency and selectivity for the c-Met kinase.

Quantitative In Vitro Data

| Assay Type | Parameter | Value | Cell Line/System | Reference |

| Kinase Inhibition | IC50 | 9 nmol/L | Recombinant c-Met Kinase | [1][2] |

| Cell Viability | IC50 | 52 nmol/L | MKN-45 (Gastric Cancer) | [1] |

| Kinase Selectivity | Panel | Highly selective against 242 human kinases | N/A | [1][2] |

Experimental Protocols

Kinase Inhibition Assay (Illustrative Protocol):

-

Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method. It measures the phosphorylation of a substrate by the c-Met kinase.

-

Procedure:

-

Recombinant human c-Met kinase is incubated with a biotinylated peptide substrate and ATP in a buffer solution.

-

This compound is added in a range of concentrations to determine its inhibitory effect.

-

The reaction is allowed to proceed for a specified time at room temperature.

-

The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (APC) are added.

-

After incubation, the TR-FRET signal is read on a suitable plate reader. The signal is inversely proportional to the kinase activity.

-

-

Data Analysis: The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated from the dose-response curve.

Cell Viability Assay (Illustrative Protocol):

-

Cell Seeding: MKN-45 gastric cancer cells, which have c-Met gene amplification, are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound for 72 hours.

-

Viability Assessment: A reagent such as resazurin or CellTiter-Glo® is added to the wells. These reagents measure the metabolic activity of viable cells.

-

Data Analysis: The luminescence or fluorescence is measured, and the IC50 value is determined by plotting cell viability against the log of the inhibitor concentration.

In Vivo Pharmacodynamics

The anti-tumor efficacy of this compound has been demonstrated in preclinical xenograft models using human cancer cell lines. These studies have provided insights into its in vivo potency and dosing schedules.

Quantitative In Vivo Efficacy Data

| Tumor Model | Dosing Schedule | Outcome | Reference |

| KP-4 (Pancreatic Carcinoma) | 25 mg/kg, twice daily | Partial remission in 50% of mice | [1] |

| KP-4 (Pancreatic Carcinoma) | 50 mg/kg, once daily | Less effective than twice-daily dosing, resulting in tumor growth inhibition | [1] |

Experimental Protocols

Tumor Xenograft Efficacy Study (Illustrative Protocol):

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.

-

Tumor Implantation: Human tumor cells (e.g., KP-4 pancreatic carcinoma) are implanted subcutaneously into the flanks of the mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³). The mice are then randomized into vehicle control and treatment groups.

-

Drug Administration: this compound is formulated in a suitable vehicle and administered orally at the specified dose and schedule.

-

Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (length × width²) / 2.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration of treatment. The anti-tumor activity is assessed by comparing the tumor growth in the treated groups to the control group.

Biomarker Analysis

Pharmacodynamic biomarkers are crucial for assessing the biological activity of a targeted therapy. In the context of this compound, the primary biomarker is the phosphorylation status of c-Met.

Phospho-c-Met as a Pharmacodynamic Biomarker:

-

Rationale: Inhibition of c-Met kinase activity by this compound should lead to a decrease in the phosphorylation of the c-Met receptor.

-

Preclinical Findings: In preclinical models, this compound demonstrated a dose-dependent inhibition of c-Met phosphorylation and downstream signaling.[1][2]

-

Clinical Application: In the first-in-human clinical trial of this compound, pharmacodynamic activity was assessed by measuring the levels of phospho-c-Met in paired tumor biopsies taken before and after treatment.[4]

Experimental Protocol for Phospho-c-Met Analysis (Illustrative - Western Blot):

-

Sample Collection: Tumor tissue from xenograft models is collected at specified time points after drug administration.

-

Protein Extraction: The tissue is homogenized, and proteins are extracted using a lysis buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for phospho-c-Met and total c-Met, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the phospho-c-Met band is normalized to the total c-Met band to determine the extent of target inhibition.

Conclusion

The preclinical pharmacodynamic profile of this compound demonstrates that it is a potent and selective inhibitor of the c-Met receptor tyrosine kinase with significant anti-tumor activity in in vitro and in vivo models. The data from these studies highlight the importance of targeting the c-Met pathway in oncology drug development. While the clinical development of this compound was not pursued, the knowledge gained from its preclinical evaluation has contributed to the broader understanding of c-Met inhibition and has paved the way for the development of other c-Met inhibitors.

References

Cellular uptake and distribution of EMD 1204831 in cancer cell lines

No Publicly Available Data on EMD 1204831 Cellular Uptake and Distribution

Following a comprehensive search of publicly available scientific literature and databases, no specific information was found regarding a compound designated as "this compound." This suggests that "this compound" may be an internal compound code that has not been disclosed in public research, a compound that was discontinued in early-stage development, or a potential misspelling of another drug candidate.

As a result, the core requirements of the request—to provide a detailed technical guide with quantitative data, experimental protocols, and visualizations on the cellular uptake and distribution of this compound in cancer cell lines—cannot be fulfilled at this time due to the absence of foundational data.

To provide a framework for the type of analysis requested, should information on this or a similar compound become available, the following structure would be employed:

This guide would be structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the compound's interaction with cancer cells.

1. Introduction to Compound [Compound Name]

-

1.1. Chemical Structure and Properties: A brief overview of the molecule's key chemical features.

-

1.2. Proposed Mechanism of Action: An outline of the intended biological target and the signaling pathways it is designed to modulate.

2. Cellular Uptake and Accumulation

-

2.1. Quantitative Analysis of Intracellular Concentration: This section would feature tables summarizing the uptake of the compound across various cancer cell lines at different time points and concentrations.

Example Table 1: Intracellular Concentration of [Compound Name] in Various Cancer Cell Lines

Cell Line Incubation Time (hours) Concentration (µM) Intracellular Concentration (ng/mg protein) MCF-7 1 10 Data Not Available A549 1 10 Data Not Available U-87 MG 1 10 Data Not Available MCF-7 6 10 Data Not Available A549 6 10 Data Not Available | U-87 MG | 6 | 10 | Data Not Available |

-

2.2. Kinetics of Cellular Uptake: A description of the rate at which the compound enters the cells and the factors influencing this process.

3. Subcellular Distribution and Localization

-

3.1. Organelle-Specific Accumulation: This section would detail the concentration of the compound within specific cellular compartments, such as the nucleus, mitochondria, and lysosomes.